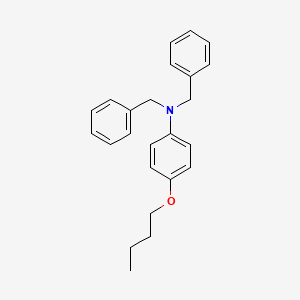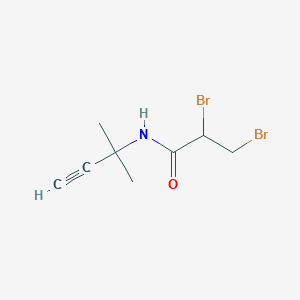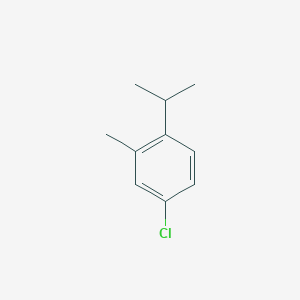
4-Chloro-2-methyl-1-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-1-(propan-2-yl)benzene, also known as o-cymene, is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring ortho-substituted with a chlorine atom, a methyl group, and an isopropyl group. This compound is a colorless liquid that is nearly insoluble in water but soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of toluene with propylene in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor where the catalyst is present. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methyl-1-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, forming 2-methyl-1-(propan-2-yl)benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Products include 4-chloro-2-methylbenzoic acid and 4-chloro-2-methylbenzyl alcohol.
Reduction: The major product is 2-methyl-1-(propan-2-yl)benzene.
Substitution: Products vary depending on the substituent introduced, such as 4-nitro-2-methyl-1-(propan-2-yl)benzene for nitration reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-1-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom and the isopropyl group on the benzene ring influence the reactivity and orientation of the compound in chemical reactions. The compound can form intermediates such as benzenonium ions, which then undergo further reactions to yield substituted products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-(propan-2-yl)benzene: Lacks the chlorine substituent, making it less reactive in electrophilic aromatic substitution reactions.
4-Chloro-1-(propan-2-yl)benzene: Similar structure but lacks the methyl group, affecting its physical and chemical properties.
4-Chloro-2-methylbenzoic acid: An oxidized derivative of 4-Chloro-2-methyl-1-(propan-2-yl)benzene with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chlorine and isopropyl groups on the benzene ring, which significantly influence its chemical reactivity and applications. The combination of these substituents makes it a valuable compound in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
62896-61-1 |
|---|---|
Molekularformel |
C10H13Cl |
Molekulargewicht |
168.66 g/mol |
IUPAC-Name |
4-chloro-2-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 |
InChI-Schlüssel |
ZSTKODDIHPJZBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


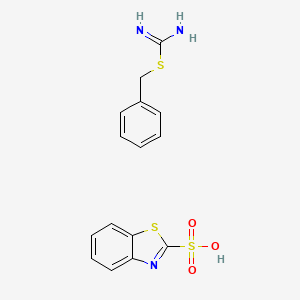

-](/img/structure/B14514910.png)
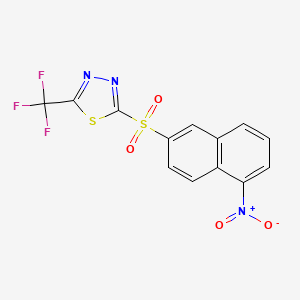

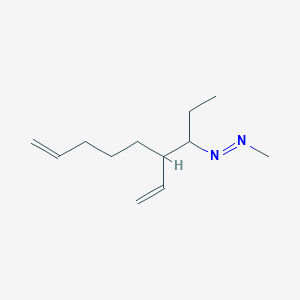
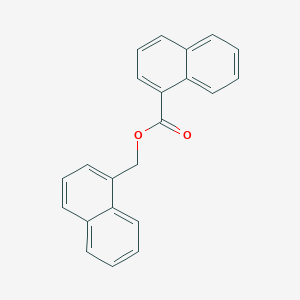
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
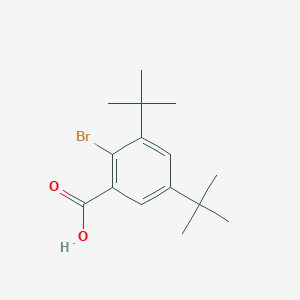
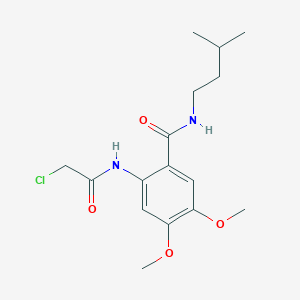
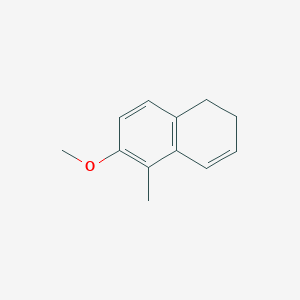
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
